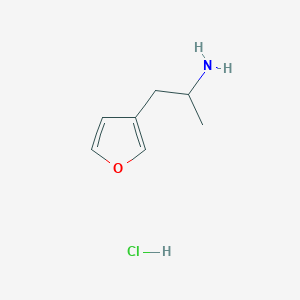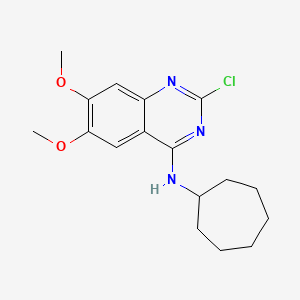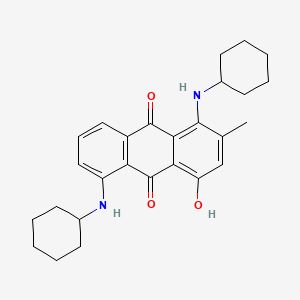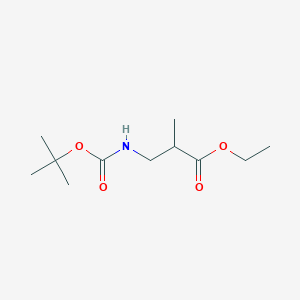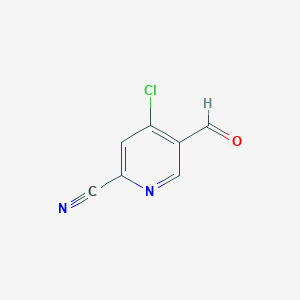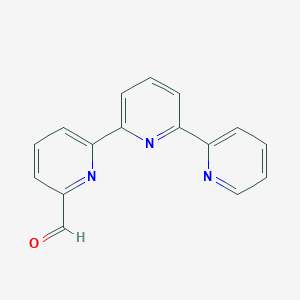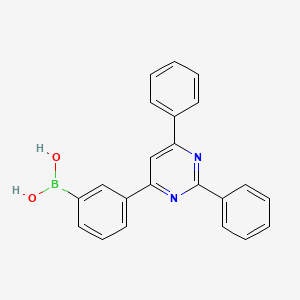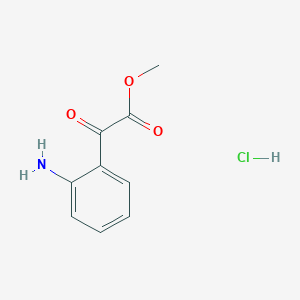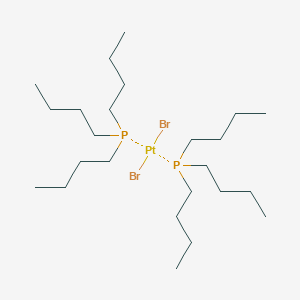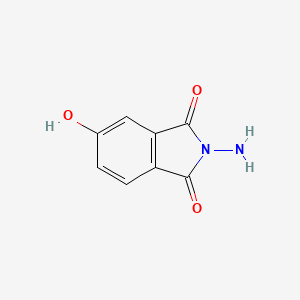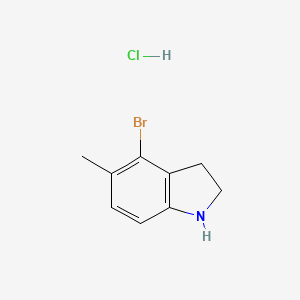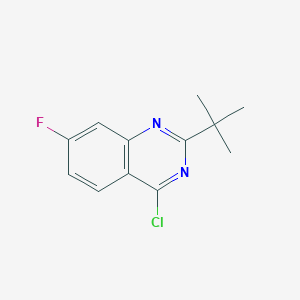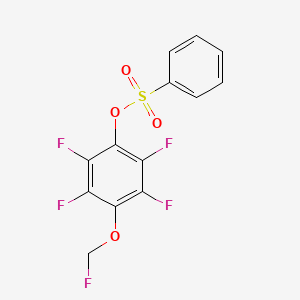
2,3,5,6-Tetrafluoro-4-(fluoromethoxy)phenylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrafluoro-4-(fluoromethoxy)phenylbenzenesulfonate is an organofluorine compound characterized by the presence of multiple fluorine atoms and a benzenesulfonate group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions to achieve the desired fluorination . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, with stringent quality control measures in place to monitor the reaction parameters and product specifications .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,5,6-Tetrafluoro-4-(fluoromethoxy)phenylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction Reactions: The presence of the benzenesulfonate group allows for oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound .
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrafluoro-4-(fluoromethoxy)phenylbenzenesulfonate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetrafluoro-4-(fluoromethoxy)phenylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to various biological molecules. The benzenesulfonate group can participate in interactions with enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: Another fluorinated compound with similar structural features but different functional groups.
2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol: Shares the tetrafluorophenyl core but has a different substituent pattern.
Uniqueness: 2,3,5,6-Tetrafluoro-4-(fluoromethoxy)phenylbenzenesulfonate is unique due to the combination of the fluoromethoxy group and the benzenesulfonate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C13H7F5O4S |
|---|---|
Peso molecular |
354.25 g/mol |
Nombre IUPAC |
[2,3,5,6-tetrafluoro-4-(fluoromethoxy)phenyl] benzenesulfonate |
InChI |
InChI=1S/C13H7F5O4S/c14-6-21-12-8(15)10(17)13(11(18)9(12)16)22-23(19,20)7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
UFKIVDZYEFOIRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)OCF)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


